Product packaging for Phenylacetic-alpha-13C acid(Cat. No.:CAS No. 68661-15-4)

Phenylacetic-alpha-13C acid

Cat. No.: B1628921
CAS No.: 68661-15-4
M. Wt: 137.14 g/mol
InChI Key: WLJVXDMOQOGPHL-PTQBSOBMSA-N
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Description

Overview of Phenylacetic Acid as a Biological Metabolite and Chemical Scaffold

Phenylacetic acid (PAA) is a naturally occurring organic compound characterized by a phenyl group attached to a carboxylic acid functional group. wikipedia.org It is recognized as a significant metabolite across a wide range of organisms, from microbes to plants and humans. nih.govnih.gov In plants, PAA functions as an auxin, a class of hormones that regulate growth and development, although its effects are generally considered weaker than those of the primary auxin, indole-3-acetic acid. wikipedia.orgresearchgate.net

Endogenously in humans, PAA is a catabolite of the amino acid phenylalanine. wikipedia.org The metabolic pathway involves the deamination of phenylalanine to phenylpyruvic acid, which is then further processed to PAA. researchgate.net This compound is also produced by various microorganisms, where it can act as an antimicrobial agent. wikipedia.org

Beyond its biological roles, PAA serves as a fundamental chemical scaffold in organic synthesis. Its structure allows for various chemical modifications, making it a valuable precursor in the production of pharmaceuticals and other fine chemicals. wikipedia.org

Rationale for Carbon-13 Isotopic Enrichment in Research

Isotope labeling is a technique that involves the incorporation of isotopes, which are variants of an element with a different number of neutrons, into molecules to act as tracers. thisisant.comcreative-proteomics.com While radioactive isotopes like Carbon-14 have been historically used, stable isotopes such as Carbon-13 (¹³C) have gained prominence due to their safety and versatility. karger.com

Carbon-13 is a naturally occurring, non-radioactive isotope of carbon, making up about 1.1% of all carbon. thisisant.com Enriching a compound with ¹³C does not alter its chemical properties but makes it distinguishable from its unlabeled counterpart (containing the more abundant ¹²C) by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. thisisant.com

The key advantages of using ¹³C-labeled compounds in research include:

Safety: As a stable isotope, ¹³C is not radioactive, eliminating the risks and regulatory complexities associated with handling radioactive materials. karger.comwikipedia.org

Mechanistic Insights: It allows researchers to track the fate of specific carbon atoms through complex reaction sequences and metabolic pathways. thisisant.comcreative-proteomics.com

Quantitative Analysis: It is instrumental in quantitative proteomics and metabolomics for accurately measuring the abundance and turnover of proteins and metabolites. wikipedia.orgacs.org

Structural Determination: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. thisisant.com

Role of Phenylacetic-alpha-13C Acid in Advanced Mechanistic and Pathway Elucidation Studies

Labeling phenylacetic acid specifically at the alpha-carbon (the carbon atom adjacent to the carboxyl group) with ¹³C creates this compound. This specific labeling provides a unique tracer to investigate the biochemical transformations of PAA.

Research utilizing ¹³C-labeled PAA has been crucial in understanding its metabolic fate. For instance, studies on microbial degradation pathways have employed isotope labeling to trace how microorganisms break down aromatic compounds. rsc.org By following the ¹³C label, scientists can identify the series of enzymatic reactions and intermediate compounds involved in the catabolism of PAA. This is particularly important in environmental microbiology for understanding how pollutants are degraded and in industrial biotechnology for engineering novel biocatalytic processes. nih.govrsc.org

In plant biology, feeding experiments with ¹³C-labeled phenylalanine, the precursor to PAA, have helped to map out the complex network of phenylpropanoid metabolism. nih.gov These studies can reveal how plants synthesize a vast array of secondary metabolites, many of which have important ecological and medicinal properties. nih.govbiorxiv.org

Furthermore, synthetic chemists have developed methods for the carbon isotope exchange of phenylacetic acids using ¹³CO₂, enabling the efficient preparation of labeled compounds for research. nih.govsci-hub.se These labeled molecules are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies in drug discovery, providing a stable and reliable way to track a drug candidate's journey through a biological system. sci-hub.se

Table 1: Key Research Applications of this compound

Research AreaSpecific ApplicationResearch Findings
Metabolic Pathway Analysis Tracing the catabolism of PAA in bacteria.Elucidation of the phenylacetyl-CoA pathway, where PAA is activated and its aromatic ring is cleaved. nih.govresearchgate.net
Plant Biology Investigating the biosynthesis and metabolism of PAA and related phytohormones.Identification of novel PAA conjugates and metabolic pathways shared with indole-3-acetic acid (IAA). biorxiv.orgresearchgate.netoup.com
Drug Discovery Use as an internal standard in pharmacokinetic studies.Allows for precise quantification of drug levels in biological samples through isotope dilution mass spectrometry.
Environmental Science Studying the biodegradation of aromatic pollutants.Following the ¹³C label helps to identify the microorganisms and enzymatic pathways responsible for breaking down PAA in the environment. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B1628921 Phenylacetic-alpha-13C acid CAS No. 68661-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVXDMOQOGPHL-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583506
Record name Phenyl(2-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68661-15-4
Record name Phenyl(2-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68661-15-4
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Synthetic Methodologies for Carbon 13 Labeled Phenylacetic Acid

Strategies for Site-Specific Carbon-13 Isotope Incorporation

The precise placement of a ¹³C label within the phenylacetic acid molecule is paramount for its intended application. Several methodologies have been established to achieve this, ranging from direct isotope exchange to precursor-based syntheses.

Transition-Metal-Free Carbon Isotope Exchange Protocols

A significant advancement in isotopic labeling is the development of transition-metal-free methods for carbon isotope exchange (CIE). These protocols offer a direct route to incorporate ¹³C into the carboxylic acid group of phenylacetic acids, avoiding the need for precursor synthesis and often proceeding under milder conditions than their metal-catalyzed counterparts.

A notable transition-metal-free approach involves the direct exchange of the carboxylate group of phenylacetic acids with isotopically labeled carbon dioxide ([¹³C]CO₂). nih.govsci-hub.seresearchgate.net This method allows for the insertion of the ¹³C isotope in a single step, eliminating the need for structural modifications or the synthesis of precursors. nih.gov The process is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govsci-hub.seresearchgate.net The reaction proceeds through a proposed mechanism involving the in situ generation of a benzylic anion intermediate after decarboxylation, which then reacts with [¹³C]CO₂. sci-hub.se

This technique has been shown to be compatible with various phenylacetic acid derivatives, including those with both electron-donating and electron-withdrawing substituents on the phenyl ring. nih.govsci-hub.se For instance, electron-rich derivatives generally provide good yields and isotopic enrichment. sci-hub.se However, for some electron-poor derivatives, optimization of reaction time and temperature may be necessary to achieve satisfactory results. nih.govsci-hub.se A general limitation of this method is the potential loss of chiral information if the alpha-carbon is a stereocenter. nih.gov

A novel photocatalytic approach has also been developed, enabling the carbon isotope exchange to occur under exceptionally mild, room temperature conditions using a photocatalyst like 4CzIPN. scispace.comsci-hub.se This light-induced method is particularly advantageous for substrates that are sensitive to the high temperatures required in the thermal exchange process. scispace.com

Table 1: Examples of Transition-Metal-Free ¹³C-Labeling of Phenylacetic Acid Derivatives

SubstrateIsotopic Enrichment (%)Yield (%)Reference
Phenylacetic acid4843 sci-hub.se
4-Methoxyphenylacetic acid5532 sci-hub.se
4-(Trifluoromethyl)phenylacetic acid53N/A nih.govsci-hub.se
2-(Trifluoromethyl)phenylacetic acid64N/A nih.govsci-hub.se
4-Chlorophenylacetic acid43N/A nih.govsci-hub.se
4-Nitrophenylacetic acid4639 nih.govsci-hub.se
2-Naphthylacetic acid3556 nih.gov
2-(Thiophen-2-yl)acetic acid7140 nih.gov
N/A: Not Available

The utility of the transition-metal-free carbon isotope exchange has been demonstrated through the successful labeling of a variety of phenylacetic acid derivatives and several commercially available pharmaceuticals. nih.govresearchgate.net This late-stage labeling capability is particularly valuable in drug discovery and development, as it allows for the isotopic labeling of complex molecules without the need to re-synthesize them from simple labeled precursors. nih.gov Pharmaceuticals containing the phenylacetic acid motif, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Diclofenac, have been successfully labeled using these methods. nih.govsci-hub.se The protocol has proven to be robust, tolerating a range of functional groups present in these drug molecules. nih.gov

Decarboxylation-Carboxylation Sequences with [¹³C]CO₂

An alternative strategy for introducing a ¹³C label involves a sequence of decarboxylation followed by carboxylation with [¹³C]CO₂. acs.org This approach can be achieved through catalytic methods that facilitate the cleavage of the C-C bond of the carboxylic acid and subsequent formation of a new C-¹³C bond. While some methods require transition metals like nickel or copper, recent developments have focused on transition-metal-free approaches. nih.govacs.orgrsc.org

One such strategy involves the reversible decarboxylation of stable organic acids in a polar aprotic solvent like dimethylformamide (DMF). acs.org This process, when carried out in the presence of [¹³C]CO₂, allows for the incorporation of the isotope into the carboxylic acid. acs.org This method has been shown to be applicable to both aliphatic and aromatic carboxylic acids. acs.org The efficiency of the exchange can be influenced by the electronic nature of the substituents on the phenylacetic acid. imist.ma For example, arylacetic acids with anion-stabilizing groups can undergo this exchange at moderate temperatures, while those with strongly electron-donating groups may require higher temperatures. imist.ma

Precursor-Based Synthesis with Carbon-13 Synthons

A traditional and reliable method for preparing Phenylacetic-alpha-¹³C acid involves the use of ¹³C-labeled synthons. This approach provides unambiguous placement of the isotope. A common precursor is ¹³C-labeled benzyl (B1604629) cyanide (benzyl-[¹³C]nitrile), which can be hydrolyzed under acidic or basic conditions to yield the desired [¹³C]phenylacetic acid. orgsyn.org Another route involves the use of ¹³C-labeled bromoacetic acid, which can be reacted with a suitable phenyl-containing nucleophile. nih.gov

While effective, these methods necessitate the synthesis of the labeled precursor, which can be a multi-step and sometimes challenging process, especially for complex molecules. nih.gov However, for large-scale preparations, these precursor-based methods can be highly efficient. nih.gov For instance, large-scale procedures have been developed for the conversion of commercially available [¹³C]methanol and [¹³C]CO₂ into versatile two-carbon labeling precursors like 2-(phenylthio)[1,2-¹³C₂]acetic acid. nih.gov

Stereoselective and Stereoconvergent Labeling Approaches

When dealing with chiral phenylacetic acid derivatives, the stereochemical outcome of the labeling reaction is crucial. The direct carboxylate exchange methods often lead to racemization, as the reaction proceeds through a planar benzylic anion intermediate, resulting in a loss of the original stereochemical information. nih.gov

To address this, stereoselective or stereoconvergent labeling approaches are required. While specific examples for Phenylacetic-alpha-¹³C acid are not extensively detailed in the provided context, the general principles of asymmetric synthesis can be applied. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the C-¹³C bond formation. Further research in this area is needed to develop efficient methods for the enantioselective synthesis of alpha-¹³C-labeled phenylacetic acid derivatives.

Challenges and Advancements in Isotopic Enrichment Yield and Molar Activity

Molar activity (Aₘ), defined as the amount of radioactivity per mole of a compound (e.g., GBq/µmol), is a critical parameter for radioactive isotopes like ¹¹C and ¹⁴C, where high Aₘ is necessary to detect the tracer without causing pharmacological effects. nih.govturkupetcentre.net However, for stable, non-radioactive isotopes like ¹³C, the concept of molar activity is not applicable; the corresponding metric of success is the isotopic enrichment. nih.gov Methodologies developed for ¹³C labeling are often adaptable for radioisotopes, where achieving high molar activity can be a significant hurdle. nih.govresearchgate.net

Challenges: A primary challenge in ¹³C labeling of phenylacetic acids is the substrate-dependent nature of the reactions. The efficiency of carbon isotope exchange can be influenced by the electronic properties of substituents on the phenyl ring. For instance, in transition-metal-free carbon isotope exchange (CIE) reactions, electron-poor derivatives may require higher temperatures and longer reaction times to achieve significant isotopic enrichment, while certain electron-rich derivatives may also exhibit variable efficiency. nih.govsci-hub.se For example, applying standard conditions to p-nitro phenylacetic acid resulted in complete decarboxylation, highlighting the need for substrate-specific optimization. nih.gov Steric hindrance at the ortho position can also slightly reduce the efficiency of the isotope exchange. nih.govsci-hub.se

Advancements: Recent advancements have focused on developing late-stage labeling methods, which introduce the valuable ¹³C isotope in the final steps of a synthesis. chemrxiv.orgimist.ma This approach is more economical and efficient than traditional multi-step syntheses where the isotope is introduced early. A significant breakthrough is the development of a transition-metal-free carbon isotope exchange (CIE) procedure that utilizes [¹³C]CO₂ as the isotope source. nih.govnih.gov This method avoids the need for pre-functionalization of the substrate and is compatible with a wide range of phenylacetic acid derivatives, including pharmaceuticals. nih.govnih.gov Research has shown this technique can produce labeled phenylacetic acids with isotopic enrichments ranging from 29% to over 75% and in moderate to excellent yields. nih.govsci-hub.se

Further innovation includes the use of photoredox catalysis to facilitate carbon isotope exchange at ambient temperatures. thieme-connect.comscispace.com This method provides a milder alternative to thermally-driven processes and can shorten reaction times significantly, which is particularly crucial when working with short-lived radioisotopes. thieme-connect.com

The table below summarizes the results for the transition-metal-free carbon isotope exchange for various substituted phenylacetic acids, demonstrating the variability in yield and isotopic enrichment.

Metabolic Tracing and Flux Analysis Using Phenylacetic Alpha 13c Acid

Elucidation of Phenylacetic Acid Metabolic Pathways in Microorganisms

In the microbial world, Phenylacetic acid is a central intermediate in the breakdown of numerous aromatic compounds, including environmental pollutants like styrene (B11656) and the amino acid phenylalanine. frontiersin.orgpnas.org The aerobic degradation of PAA follows a unique "hybrid" pathway that incorporates features of both aerobic and anaerobic metabolism. nih.gov The elucidation of this pathway was a long-standing challenge that was ultimately solved through the use of purified enzymes and, crucially, 13C-labeled substrates, which allowed for the definitive identification of transient intermediates via techniques like 13C-NMR spectroscopy and mass spectrometry. pnas.orgnih.gov This pathway, present in a significant fraction of sequenced bacteria such as Escherichia coli and Pseudomonas putida, involves the processing of intermediates as coenzyme A (CoA) thioesters. pnas.orgpnas.org

The initial and committing step in the microbial catabolism of PAA is its activation to a thioester derivative, phenylacetyl-CoA (PA-CoA). asm.orgnih.govfrontiersin.org This reaction is catalyzed by the enzyme phenylacetate-CoA ligase, encoded by the paaK gene. frontiersin.orgnih.gov The activation process is dependent on the presence of Mg2+ and requires the energy from the hydrolysis of ATP to AMP and pyrophosphate. frontiersin.orgebi.ac.uk The formation of PA-CoA is a critical control point, channeling PAA into the degradation pathway and is typical of anaerobic degradation strategies, making its use in an aerobic pathway unconventional. pnas.orgnih.gov The conversion can be summarized by the following reaction:

ATP + Phenylacetate (B1230308) + CoA → AMP + Diphosphate + Phenylacetyl-CoA ebi.ac.uk

This activation step is essential, as all subsequent intermediates in the core pathway are processed as CoA-thioesters. pnas.org

Following its activation, the stable aromatic ring of phenylacetyl-CoA is destabilized in a two-step process. First, the aromatic ring undergoes epoxidation. pnas.org This reaction is catalyzed by a complex, multicomponent monooxygenase, PaaABCDE, which acts as a ring 1,2-phenylacetyl-CoA epoxidase. pnas.orgnih.gov This enzyme complex introduces an oxygen atom to form a highly reactive intermediate, ring 1,2-epoxyphenylacetyl-CoA. frontiersin.orgpnas.org This step is unusual for aerobic pathways, which typically employ dioxygenases for ring hydroxylation. nih.gov

The unstable epoxide is then immediately acted upon by an isomerase. pnas.orgnih.gov The enzyme PaaG, which belongs to the enoyl-CoA hydratase/isomerase family, catalyzes the isomerization of the epoxide into a more stable, yet highly unusual, seven-membered oxygen-containing heterocyclic enol ether known as 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA). frontiersin.orgpnas.orgpnas.orgasm.org

The non-aromatic oxepin-CoA ring is then primed for cleavage. The hydrolytic cleavage of the C-O heterocycle is performed by the bifunctional enzyme PaaZ. nih.govresearchgate.net The C-terminal domain of PaaZ functions as an enoyl-CoA hydratase, which cleaves the ring to produce a highly reactive aldehyde intermediate. researchgate.netnih.gov The N-terminal domain of PaaZ, an aldehyde dehydrogenase, then rapidly oxidizes this aldehyde to the corresponding carboxylic acid, 3-oxo-5,6-dehydrosuberyl-CoA. nih.govresearchgate.netnih.gov

This C8-intermediate is then funneled into a series of reactions that resemble the β-oxidation of fatty acids. pnas.orgasm.orgnih.gov The process is initiated by the β-ketothiolase PaaJ, which cleaves the C8-intermediate into a C6-intermediate (2,3-dehydroadipyl-CoA) and acetyl-CoA. frontiersin.orgpnas.org Subsequent steps are catalyzed by the enoyl-CoA hydratase PaaF and the alcohol dehydrogenase PaaH, ultimately yielding succinyl-CoA and another molecule of acetyl-CoA. frontiersin.orgpnas.org These end products can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. asm.orgnih.gov

The definitive elucidation of the PAA metabolic pathway and the functions of its constituent enzymes heavily relied on isotopic labeling studies. pnas.org Researchers utilized uniformly 13C-labeled phenylacetate ([U-13C]phenylacetate) as the starting substrate. pnas.orgnih.gov This labeled compound was enzymatically converted to [U-13C]phenylacetyl-CoA. By incubating this labeled intermediate with purified enzymes from the paa gene cluster, such as PaaABCDE, PaaG, and PaaZ, scientists were able to generate and isolate 13C-labeled downstream intermediates. pnas.orgacs.org

The stable isotope label allowed for the structural determination of these otherwise transient and unstable compounds using 13C-Nuclear Magnetic Resonance (13C-NMR) spectroscopy and mass spectrometry. pnas.orgnih.govresearchgate.net This approach was critical in identifying the novel structures of ring 1,2-epoxyphenylacetyl-CoA and oxepin-CoA, providing solid evidence for the proposed epoxidation and isomerization steps. pnas.orgresearchgate.net Similarly, the use of (13C8)-phenylacetic acid enabled the structural confirmation of products generated by PaaZ and downstream enzymes, cementing the understanding of the ring-cleavage and subsequent β-oxidation-like mechanisms. acs.org

Table 1: Key Enzymes in the Microbial PAA Catabolic Pathway

Enzyme/Complex Gene(s) Function Citation(s)
Phenylacetate-CoA ligase paaK Activates PAA to Phenylacetyl-CoA (PA-CoA) using ATP and CoA. frontiersin.orgnih.govebi.ac.uk
Ring 1,2-phenylacetyl-CoA epoxidase paaABCDE A multicomponent monooxygenase that epoxidizes the aromatic ring of PA-CoA. frontiersin.orgpnas.orgpnas.orgnih.gov
Ring 1,2-epoxyphenylacetyl-CoA isomerase paaG Isomerizes the epoxide intermediate to oxepin-CoA. frontiersin.orgpnas.orgnih.govpnas.org
Oxepin-CoA hydrolase / Aldehyde dehydrogenase paaZ A bifunctional enzyme that hydrolytically cleaves the oxepin-CoA ring and oxidizes the resulting aldehyde. frontiersin.orgnih.govresearchgate.netnih.gov
β-ketoadipyl-CoA thiolase paaJ A thiolase that cleaves the C8 ring-cleavage product into a C6 intermediate and acetyl-CoA. frontiersin.orgpnas.org
Enoyl-CoA hydratase paaF Catalyzes a hydration step in the subsequent β-oxidation-like pathway. frontiersin.orgpnas.org
3-hydroxyadipyl-CoA dehydrogenase paaH Catalyzes a dehydrogenation step in the β-oxidation-like pathway. frontiersin.orgpnas.org
Thioesterase paaI Reverses the action of PaaK by hydrolyzing PA-CoA, potentially preventing toxic accumulation. nih.gov
Thioesterase paaY Hydrolyzes a shunt product to recover coenzyme A. rsc.org

Table 2: Key Intermediates in the Microbial PAA Pathway Identified Using 13C-Labeling

Intermediate Preceding Enzyme Key Identification Method Citation(s)
Phenylacetyl-CoA PaaK Starting labeled substrate for pathway elucidation. pnas.orgnih.gov
ring 1,2-epoxyphenylacetyl-CoA PaaABCDE 13C-NMR spectroscopy and mass spectrometry of labeled compound. pnas.orgnih.gov
2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA) PaaG 13C-NMR spectroscopy of labeled compound. pnas.org
3-oxo-5,6-dehydrosuberyl-CoA PaaZ Analysis of labeled compound after enzymatic conversion. acs.org
2,3-dehydroadipyl-CoA PaaJ Mass spectrometry and 13C-NMR spectroscopy of labeled product. pnas.orgpnas.org

The PAA metabolic pathway serves as a classic example of a convergent catabolic funnel, where degradation pathways for a variety of aromatic compounds feed into a common, central route. frontiersin.org This strategy allows microbes to efficiently process a wide range of substrates with a limited set of core enzymes.

Furthermore, the pathway itself contains significant metabolic branching points. A key branch occurs immediately after the PaaZ-mediated ring cleavage. researchgate.netnih.gov The highly reactive aldehyde intermediate can either proceed down the main catabolic pathway via oxidation by the PaaZ aldehyde dehydrogenase domain or, if it accumulates, it can undergo a non-enzymatic intramolecular condensation. researchgate.netrsc.org This condensation reaction forms a stable cyclic shunt product, which traps coenzyme A. researchgate.netrsc.org While some bacteria possess a thioesterase (PaaY) to salvage the CoA, others have evolved to use this shunt product as a precursor for the biosynthesis of secondary metabolites, such as tropone-containing antibiotics like tropodithietic acid. researchgate.netnih.govrsc.org This represents a fascinating example of how a metabolic "mistake" or side-reaction has been repurposed for specialized biosynthesis.

Investigation of Phenylacetic Acid Metabolism in Plants

While Phenylacetic acid (PAA) is recognized as a naturally occurring auxin in plants, often present at higher concentrations than the more studied indole-3-acetic acid (IAA), its metabolism is less understood. oup.com Recent investigations using modern analytical techniques, particularly high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS), have begun to unravel the complexities of PAA homeostasis in land plants. oup.comoup.com

A crucial tool in these studies is the use of isotopically labeled PAA, such as [13C6]PAA, and labeled PAA-conjugates as internal standards for accurate quantification. oup.combiorxiv.org By feeding labeled PAA to plant tissues and analyzing the resulting metabolites, researchers have identified several novel PAA conjugates. oup.comresearchgate.net In various plant species, including Arabidopsis, pea, and wheat, PAA has been found to be conjugated to glucose, forming phenylacetyl-glucose (PAA-glc). oup.comoup.com Additionally, several previously unreported amide conjugates with amino acids have been discovered, including phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val), alongside the previously known conjugates with aspartic acid (PAA-Asp) and glutamic acid (PAA-Glu). oup.combiorxiv.org

Enzyme assays have shown that PAA and IAA share some core metabolic machinery. For example, the UGT glucosyltransferases UGT84B1 and UGT74D1, known to glucosylate IAA, are also involved in the formation of PAA-glc. oup.combiorxiv.org Similarly, certain GH3 enzymes, which conjugate amino acids to IAA, can also form PAA-amino acid conjugates. oup.combiorxiv.org These findings, enabled by tracing the fate of labeled PAA, highlight a complex regulatory network that maintains auxin homeostasis in plants and reveal both shared and distinct metabolic pathways for different members of the auxin family. oup.comresearchgate.net

Table 3: Phenylacetic Acid Metabolites Identified in Plants Using Isotopic Labeling Techniques

Metabolite Class Plant Species/System Key Method Citation(s)
Phenylacetyl-glucose (PAA-glc) Glucosyl Ester Arabidopsis, Pea, Spruce HPLC-MS/MS with [13C6]PAA standards oup.comoup.combiorxiv.org
Phenylacetyl-aspartic acid (PAA-Asp) Amide Conjugate Arabidopsis, Pea, Spruce, Physcomitrium HPLC-MS/MS with [13C6]PAA-Asp standard oup.combiorxiv.orgfrontiersin.org
Phenylacetyl-glutamic acid (PAA-Glu) Amide Conjugate Arabidopsis, Pea, Spruce, Physcomitrium HPLC-MS/MS with [13C6]PAA-Glu standard oup.combiorxiv.orgfrontiersin.org
Phenylacetyl-leucine (PAA-Leu) Amide Conjugate Pea, Wheat HPLC-MS/MS screening oup.combiorxiv.org
Phenylacetyl-phenylalanine (PAA-Phe) Amide Conjugate Pea, Wheat HPLC-MS/MS screening oup.combiorxiv.org
Phenylacetyl-valine (PAA-Val) Amide Conjugate Pea, Wheat HPLC-MS/MS screening oup.combiorxiv.org

Compound Index

Table 4: List of Chemical Compounds Mentioned

Compound Name
2,3-dehydroadipyl-CoA
2-oxepin-2(3H)-ylideneacetyl-CoA
3-hydroxyadipyl-CoA
3-oxo-5,6-dehydrosuberyl-CoA
3-oxo-5,6-dehydrosuberyl-CoA semialdehyde
Acetyl-CoA
Adenosine monophosphate (AMP)
Adenosine triphosphate (ATP)
Aspartic acid
Coenzyme A (CoA)
Glutamic acid
Glucose
Indole-3-acetic acid (IAA)
Leucine
Phenylacetic acid (PAA)
Phenylacetic-alpha-13C acid
Phenylacetyl-CoA (PA-CoA)
Phenylacetyl-aspartic acid (PAA-Asp)
Phenylacetyl-glutamic acid (PAA-Glu)
Phenylacetyl-glucose (PAA-glc)
Phenylacetyl-leucine (PAA-Leu)
Phenylacetyl-phenylalanine (PAA-Phe)
Phenylacetyl-valine (PAA-Val)
Phenylalanine
Pyrophosphate
ring 1,2-epoxyphenylacetyl-CoA
Styrene
Succinyl-CoA
Tropodithietic acid

Identification of Novel PAA Metabolites (e.g., Glucosyl Esters, Amino Acid Conjugates) using 13C-Labeled PAA

The application of 13C-labeled PAA has directly led to the discovery and quantification of previously uncharacterized PAA metabolites. oup.com Through liquid chromatography-mass spectrometry (LC-MS) screening across various plant species, researchers have identified several novel endogenous PAA conjugates. oup.combiorxiv.org These include amino acid conjugates such as phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val), as well as the glucosyl ester, phenylacetyl-glucose (PAA-glc). oup.combiorxiv.org

The synthesis of 13C-labeled standards, such as [13C6]PAA, [13C6]PAA-Aspartate, and [13C6]PAA-Glutamate, is a crucial aspect of this research, serving as internal standards for accurate quantification of these metabolites in plant tissues. oup.comscispace.comoup.com This methodology has been pivotal in confirming the existence of these metabolic pathways in vivo.

Table 1: Novel PAA Metabolites Identified Using 13C-Labeling Techniques

Metabolite NameAbbreviationClass
Phenylacetyl-leucinePAA-LeuAmino Acid Conjugate
Phenylacetyl-phenylalaninePAA-PheAmino Acid Conjugate
Phenylacetyl-valinePAA-ValAmino Acid Conjugate
Phenylacetyl-glucosePAA-glcGlucosyl Ester
Phenylacetyl-aspartatePAA-AspAmino Acid Conjugate
Phenylacetyl-glutamatePAA-GluAmino Acid Conjugate

This table showcases novel metabolites of Phenylacetic acid identified through studies utilizing 13C-labeled PAA.

PAA Conjugation Pathways and Enzymes (e.g., UGTs, GH3s) using 13C-Labeled PAA

Research has demonstrated that PAA, much like the primary auxin Indole-3-acetic acid (IAA), undergoes conjugation with sugars and amino acids as a key mechanism for regulating its activity. oup.comnih.gov This process is catalyzed by specific enzyme families.

Gretchen Hagen 3 (GH3) enzymes , which are known to be IAA-amido synthetases, also play a significant role in PAA metabolism. nih.govbiorxiv.org Enzyme assays using recombinant GH3 proteins, such as AtGH3.6 and AtGH3.17 from Arabidopsis, have shown that they can form various PAA amino acid conjugates. oup.combiorxiv.org For instance, AtGH3.6 predominantly synthesizes PAA-Aspartate, while AtGH3.17 favors the formation of PAA-Glutamate. oup.com Studies in Arabidopsis have confirmed this in vivo, where overexpression of GH3.5 led to a 15- to 70-fold increase in PAA-Asp levels, and induction of GH3.9 resulted in a 13-fold rise in PAA-Glu levels. oup.comoup.com

UDP-glucosyltransferases (UGTs) are responsible for forming glucosyl esters. The enzyme UGT84B1, which converts IAA to its glucose conjugate, has been shown in vitro to also catalyze the conversion of PAA to PAA-glucoside (PAA-Glc), and with a higher catalytic activity. nih.gov The use of 13C-labeled PAA has been essential in confirming the products of these enzymatic reactions.

Comparative Metabolic Studies of PAA and Indole-3-acetic Acid (IAA)

While both PAA and IAA are natural auxins, they exhibit distinct yet overlapping metabolic fates and regulatory functions. scispace.comoup.comnih.gov Endogenous levels of PAA are often significantly higher than those of IAA in many plant tissues, although its biological activity is generally lower. scispace.comoup.comnih.gov

Table 2: Comparative Endogenous Levels of PAA and IAA in Arabidopsis thaliana

TissuePAA Level (Relative to IAA)
Dry Seeds1.7-fold higher
Inflorescences14.8-fold higher
Cauline Leaves13.2-fold higher
Stems4-fold higher
Rosette Leaves7.6-fold higher
Roots8.3-fold higher
Siliques2.4-fold lower

Data adapted from Sugawara et al. (2015). scispace.comoup.com This table compares the endogenous concentrations of PAA and IAA across various tissues in Arabidopsis, highlighting the general abundance of PAA.

Enzyme assays and genetic studies reveal that PAA and IAA share core metabolic machinery, including the GH3 and UGT enzymes. oup.comoup.com However, there are differences. For example, while the oxidation of IAA to oxIAA is a major degradation pathway, a similar extensive oxidation pathway for PAA has not been observed. biorxiv.org Instead, PAA-Asp and PAA-Glu accumulate to much higher levels than their IAA-amide counterparts. biorxiv.org Furthermore, PAA does not exhibit the same polar transport characteristics as IAA, which is crucial for the formation of auxin gradients during development. nih.govnih.gov

Application of 13C-Metabolic Flux Analysis (13C-MFA) in Biological Systems

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govnsf.gov The method involves introducing a 13C-labeled substrate, like this compound, into a biological system and then measuring the distribution of the 13C label in various downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.org

Quantitative Measurement of Intracellular Metabolic Changes

13C-MFA allows for the detailed and precise quantification of all intracellular fluxes within central carbon metabolism and connected pathways. nih.govnsf.gov By tracing the flow of 13C atoms from a labeled precursor through the metabolic network, researchers can create a quantitative map of reaction rates. nsf.gov This provides a functional readout of the cell's metabolic state. sci-hub.se This technique is instrumental in understanding how cellular metabolism responds to genetic or environmental changes, identifying metabolic bottlenecks, and discovering novel metabolic pathways. nsf.govfrontiersin.org For example, 13C-MFA has been used to characterize the metabolic shifts in Chinese Hamster Ovary (CHO) cells under different nutrient conditions, observing changes in the tricarboxylic acid (TCA) cycle flux and lactate (B86563) production. nsf.gov

Design of Parallel Labeling Experiments with 13C-Tracer Infusions

To enhance the precision and accuracy of flux estimations, a powerful approach is the use of parallel labeling experiments. nih.govnih.gov This involves growing identical cell cultures simultaneously but feeding them different 13C-labeled tracers. sci-hub.se For instance, one culture might receive [1,2-13C]glucose while a parallel culture receives [1,6-13C]glucose. nih.gov

Analyzing the labeling patterns from multiple, distinct tracer experiments provides more constraints for the mathematical model, significantly improving the resolution of the calculated fluxes. sci-hub.senih.gov Researchers have developed systematic methods and scoring systems to identify the optimal combination of tracers for a given metabolic network. nih.govisotope.com For the central metabolism of E. coli, it has been demonstrated that using [1,6-13C]glucose and [1,2-13C]glucose in parallel experiments yields a nearly 20-fold improvement in flux precision compared to using a single tracer mixture. nih.gov This experimental design is a crucial component of high-resolution 13C-MFA. sci-hub.se

Simulation and Computational Approaches for Isotopomer Balancing

The analysis of metabolic fluxes using isotopically labeled compounds, such as this compound, is heavily reliant on computational modeling and simulation. nih.gov These approaches are essential for interpreting the complex data generated from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which measure the distribution of isotopes in various metabolites. tum.de The core principle involves creating a mathematical model of the metabolic network and simulating the flow of the ¹³C label from the tracer substrate through the interconnected reactions. nih.gov By comparing the simulated isotopomer distributions with the experimentally measured ones, researchers can estimate the rates (fluxes) of intracellular reactions. nih.gov

Several computational frameworks have been developed to tackle this challenge. Early methods often involved iterative algorithms to fit the flux parameters to the experimental data. nih.gov However, these could be computationally intensive and prone to finding local minima in complex, non-convex optimization problems. nih.gov More recent and efficient approaches, such as the Elementary Metabolite Units (EMU) framework, have significantly reduced the complexity of the problem. The EMU method decomposes the metabolic network to simulate only the isotopomers that are relevant to the measured data, thereby increasing computational efficiency. nih.govfrontiersin.org Another strategy involves using Monte Carlo sampling to predict the outcomes of ¹³C tracing experiments and optimize the experimental design before it is even performed. nih.gov

These computational tools allow for the simulation of isotopomer data for various labeling patterns and can be applied to diverse biological systems. nih.gov The process involves defining the metabolic network, including all relevant reactions and atom transitions. researchgate.net A set of balance equations is then constructed for each isotopomer. nih.gov By solving these equations, the model predicts the isotopic labeling patterns of metabolites at a metabolic and isotopic steady state. For non-stationary conditions, dynamic models that account for changes in metabolite concentrations and fluxes over time are employed, often using numerical integration methods. researchgate.net The resulting simulated data is then compared to experimental measurements to refine the flux estimations. tum.de

The table below summarizes key computational approaches used for isotopomer balancing in ¹³C metabolic flux analysis.

Computational ApproachDescriptionKey Features
Iterative Parameter Fitting Uses algorithms like least-squares minimization to iteratively adjust flux values until the simulated isotopomer data matches the experimental data. nih.govCan be computationally intensive; susceptible to local minima in complex networks. nih.gov
Elementary Metabolite Units (EMU) Decomposes the metabolic network into smaller units (EMUs) to efficiently simulate only the isotopomers that contribute to the final measurement. nih.govfrontiersin.orgReduces the size of the optimization problem; improves computational speed and efficiency. nih.gov
Monte Carlo Methods Employs random sampling to simulate ¹³C data, predict experimental outcomes, and assess the confidence of flux estimations. nih.govAllows for a priori optimization of experimental design; helps in understanding measurement redundancy. nih.gov
Fluxomer Iterative Algorithm (FIA) Uses a composite variable, the "fluxomer," which combines fluxes and isotopomer abundances, resulting in a simplified formulation. nih.govOffers an improved error model that is less sensitive to measurement normalization. nih.gov
Dynamic Modeling (Non-Stationary) Accounts for time-dependent changes in fluxes and metabolite concentrations, often using systems of differential equations and B-splines to model flux dynamics. researchgate.netNecessary for analyzing systems not at a steady state; increases model complexity. researchgate.net

Role of this compound in Tracing Biotransformations and Catabolism of Aromatic Compounds

This compound serves as a powerful tracer for elucidating the biotransformation and catabolic pathways of aromatic compounds in various organisms, particularly bacteria. asm.orgfrontiersin.orgnih.gov Phenylacetic acid (PAA) is a central intermediate in the degradation of a wide range of aromatic substances, including phenylalanine, phenylacetaldehyde, and styrene. asm.orgnih.gov By introducing PAA with a ¹³C label at the alpha-carbon (the carbon atom in the side chain adjacent to the carboxyl group), researchers can precisely track the fate of this specific carbon atom as it is processed through the metabolic network.

The aerobic degradation of PAA is primarily accomplished through the paa gene cluster, which encodes a series of enzymes that catalyze the conversion of PAA into central metabolites. asm.orgnih.govresearchgate.net The pathway is initiated by the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA (PA-CoA), a reaction catalyzed by phenylacetyl-CoA ligase (PaaK). frontiersin.orgnih.gov This activation step is crucial as PA-CoA, not PAA itself, is the actual substrate for the subsequent enzymatic reactions and often acts as the effector molecule for transcriptional regulation of the paa genes. nih.gov

Following its formation, the PA-CoA molecule undergoes a series of reactions involving ring hydroxylation and hydrolytic ring fission. asm.org The use of this compound allows for the unambiguous tracking of the alpha-carbon through these transformations. For instance, the final steps of the pathway involve the thiolytic cleavage of β-ketoadipyl-CoA, which yields acetyl-CoA and succinyl-CoA, both of which can enter the tricarboxylic acid (TCA) cycle. researchgate.net By analyzing the ¹³C labeling pattern in these end products and other metabolic intermediates, the activity and flux through the PAA catabolic pathway can be quantified. This provides critical insights into how organisms process aromatic compounds, which is of significant interest for environmental bioremediation and industrial biotechnology. asm.orgnih.gov

The table below details the key enzymatic steps in the aerobic phenylacetic acid catabolic pathway and the role of the intermediates.

GeneEnzymeReaction StepIntermediate Formed
paaKPhenylacetyl-CoA ligaseActivation of PAA by attaching Coenzyme A. frontiersin.orgnih.govPhenylacetyl-CoA (PA-CoA)
paaABCDEMulti-subunit oxygenase/reductaseEpoxidation and isomerization of the aromatic ring of PA-CoA. nih.govresearchgate.netVarious ring-opened intermediates
paaGOxoacyl-CoA hydrolaseHydrolytic ring opening. asm.orgDienoyl-CoA intermediate
paaFDienoyl-CoA isomeraseIsomerization of the dienoyl-CoA intermediate. asm.orgEnoyl-CoA intermediate
paaHEnoyl-CoA hydrataseHydration of the double bond. nih.govHydroxyacyl-CoA intermediate
paaJ3-hydroxyacyl-CoA dehydrogenaseDehydrogenation to form a keto group. nih.govβ-ketoadipyl-CoA
paaIβ-ketoadipyl-CoA thiolaseThiolytic cleavage of the carbon chain. researchgate.netAcetyl-CoA and Succinyl-CoA

Mechanistic Investigations Through Kinetic Isotope Effects Kie with Phenylacetic Alpha 13c Acid

Measurement and Interpretation of Carbon-13 Kinetic Isotope Effects

The Carbon-13 kinetic isotope effect (¹³C KIE) is the ratio of the rate constant of a reaction with the lighter ¹²C isotope (k₁₂) to that with the heavier ¹³C isotope (k₁₃) at a specific position. A KIE value greater than 1 (k₁₂/k₁₃ > 1) is termed a "normal" KIE and indicates that the bond to the isotopic carbon is weakened in the transition state relative to the ground state. Conversely, an "inverse" KIE (k₁₂/k₁₃ < 1) suggests that the bonding to the isotopic center is stiffer or more constrained in the transition state. wikipedia.org The magnitude of the KIE provides clues about the extent of bond breaking or formation in the rate-limiting step. numberanalytics.com

Several high-precision analytical techniques are employed to measure ¹³C KIEs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR spectroscopy is a primary method for determining ¹³C KIEs, often at natural abundance (about 1.1% ¹³C). illinois.edu By tracking the change in the isotopic ratio of the starting material or product as the reaction progresses, the KIE can be calculated. github.com Techniques like 1H-detected 2D [¹³C,¹H]-HSQC NMR offer enhanced sensitivity, which is crucial for enzymatic reactions or when using precious materials. acs.orgresearchgate.net For Phenylacetic-alpha-13C acid, quantitative ¹³C NMR would allow for direct observation of the isotopic enrichment at the alpha-carbon. nih.gov

Isotope Ratio Mass Spectrometry (IRMS): This is another highly accurate method. It requires the conversion of the specific carbon atom of interest into a small molecule, typically CO₂, which is then analyzed. illinois.edu While destructive, IRMS provides very precise measurements of isotope ratios.

Whole Molecule Mass Spectrometry: Techniques like Time-Resolved ElectroSpray Ionization Mass Spectrometry (TRESI-MS) or MALDI-TOF MS can monitor the reaction in real-time, allowing for the direct measurement of isotopically labeled reactants and products. nih.govchemrxiv.org

The interpretation of a ¹³C KIE at the alpha-position of phenylacetic acid depends on the reaction type. For instance, in a decarboxylation reaction, a large normal KIE would be expected as the Cα-C(carboxyl) bond is broken. In contrast, for a reaction where the alpha-carbon is attacked and becomes more sterically hindered in the transition state, an inverse KIE might be observed.

MethodPrincipleApplication to this compoundPrecision
NMR Spectroscopy Measures the ratio of ¹³C/¹²C in starting material or product over time. Natural abundance or labeled studies. illinois.edugithub.comDirect, non-destructive analysis of the alpha-position. Polarization transfer techniques can enhance sensitivity. nih.govHigh, with standard deviations as low as 0.02% reported for some 2D NMR methods. researchgate.net
IRMS Highly precise measurement of the ¹³C/¹²C ratio in CO₂ derived from the target molecule. illinois.eduRequires selective degradation to isolate the alpha-carbon as CO₂ without isotopic fractionation.Very High. Considered a gold standard for precision.
MALDI-TOF MS Measures competitive KIEs by analyzing the mass of whole molecules at various reaction time points. chemrxiv.orgCan directly measure the ratio of unlabeled phenylacetic acid to this compound.Comparable to NMR and radioisotope methods. chemrxiv.org

Identification of Rate-Determining Steps in Enzymatic and Chemical Reactions

A primary application of KIE is to identify the rate-determining step (RDS) of a multi-step reaction. numberanalytics.comosti.gov A significant primary KIE observed when an isotopic substitution is made at a bond being broken or formed suggests that this bond-altering event is part of the slowest, rate-limiting step. princeton.eduepfl.ch If no significant KIE is observed (KIE ≈ 1), it implies that the bond to the isotopic atom is not significantly altered during the RDS. epfl.ch

For this compound, this principle can be applied to numerous reactions:

Enzymatic Reactions: In the bacterial degradation of phenylacetate (B1230308), the molecule is first activated to phenylacetyl-CoA. Subsequent steps involve complex enzymatic transformations. numberanalytics.com A study using this compound could pinpoint which step is rate-limiting. For example, if an enzyme-catalyzed C-H bond cleavage at the alpha-position were the RDS, a significant KIE would be measured. If, however, a step like substrate binding or product release were rate-limiting, the KIE would be close to 1. acs.org

Chemical Synthesis: In the α-arylation of phenylacetic acid derivatives, a base is used to form a dienolate intermediate, which then reacts with an aryl halide. researchgate.net A ¹³C KIE study at the alpha-position could determine whether the initial deprotonation or the subsequent C-C bond formation is the RDS.

Hypothetical Reaction of Phenylacetic AcidIsotopic Labeling PositionObserved KIE (k¹²/k¹³)Interpretation
Enzymatic C-H bond cleavagePhenylacetic-alpha-13C acid1.04 - 1.06C-H bond breaking at the alpha-position is part of the rate-determining step.
Enzymatic DecarboxylationPhenylacetic-alpha-13C acid~1.05Cα-C(carboxyl) bond cleavage is rate-determining. nih.gov
Nucleophilic Substitution (SN2) at α-carbonPhenylacetic-alpha-13C acid1.02 - 1.08C-Nu bond formation and C-LG bond breaking at the alpha-carbon is the RDS. wikipedia.org
Nucleophilic Substitution (SN1) at α-carbonPhenylacetic-alpha-13C acid~1.00 - 1.02 or <1Formation of the carbocation at the alpha-position is rate-determining, but the effect is often small. harvard.edu
Any reactionPhenylacetic-alpha-13C acid~1.00The bonding at the alpha-carbon is not significantly changed in the rate-determining step. nih.gov

Elucidation of Reaction Intermediates and Transition States

Beyond identifying the RDS, the magnitude of the KIE provides detailed information about the geometry and bonding of the transition state (TS). researchgate.net By comparing experimentally measured KIEs to theoretical maximums and values from known mechanisms, chemists can deduce the nature of elusive intermediates and transition states.

A classic example is distinguishing between Sₙ1 and Sₙ2 nucleophilic substitution mechanisms. wikipedia.orgmasterorganicchemistry.com

An Sₙ2 reaction proceeds through a single, concerted transition state where the nucleophile attacks as the leaving group departs. This involves significant bonding changes at the alpha-carbon, typically resulting in a moderately large, normal ¹³C KIE (e.g., 1.02-1.08). harvard.eduwikipedia.org

An Sₙ1 reaction involves the formation of a carbocation intermediate in the rate-determining step. The rehybridization from sp³ to sp² can lead to a small normal or even inverse KIE, which is often close to 1. harvard.edustackexchange.com

Therefore, by reacting this compound in a substitution reaction and measuring the KIE, one could distinguish between these pathways. A KIE of 1.05 would strongly suggest an Sₙ2 mechanism, while a KIE of 1.01 would be more consistent with an Sₙ1 pathway. harvard.edu This approach is invaluable for studying reactions at the borderline between mechanisms, such as enzymatic glycosylation reactions. harvard.edunih.gov The KIE can reveal how "Sₙ2-like" or "Sₙ1-like" a transition state is, providing a spectrum of understanding rather than a simple binary choice. rutgers.edu

Integration with Computational Chemistry (e.g., Density Functional Theory) in Mechanistic Studies

The synergy between experimental KIE measurements and computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone of modern mechanistic investigation. numberanalytics.comresearchgate.netdtu.dk While experiments provide an observable KIE value, DFT calculations can model the entire reaction energy profile, including the structures of reactants, intermediates, and transition states.

The process typically involves:

Proposing Mechanisms: Several plausible reaction pathways are proposed.

DFT Calculations: For each proposed pathway, the geometries of all species, including transition states, are optimized using DFT. numberanalytics.com Vibrational frequencies are then calculated for these structures.

Predicting KIEs: The calculated vibrational frequencies for the light (¹²C) and heavy (¹³C) isotopologues are used to predict the theoretical KIE for each proposed mechanism. numberanalytics.comrsc.org

Comparison and Validation: The calculated KIEs are compared with the experimentally measured value. A close match provides strong evidence in favor of the corresponding computed mechanism and transition state structure. nih.govresearchgate.net

Recent DFT studies on the metal-free borylation of phenylacetamide (a derivative of phenylacetic acid) have successfully calculated activation barriers and transition state geometries. acs.org Integrating an experimental KIE study using this compound would provide a powerful method to validate these computational models. If the experimental KIE matched the KIE predicted from the calculated transition state, it would lend significant credibility to the proposed mechanism. nih.gov This combined approach is especially powerful for complex catalytic cycles where the observed KIE might not be associated with a single, simple step. dtu.dk

Computational Study AspectRole of Density Functional Theory (DFT)Integration with this compound KIE
Geometry Optimization Calculates the lowest energy structures of reactants, products, and transition states. numberanalytics.comProvides the theoretical structures for which KIEs are calculated.
Frequency Calculation Determines the vibrational frequencies of bonds in the optimized structures. numberanalytics.comThese frequencies are mass-dependent and are the basis for calculating the KIE.
Transition State Search Locates the saddle point on the potential energy surface corresponding to the reaction's transition state.The structure of the TS determines the extent of bond-making/breaking and thus the magnitude of the KIE.
KIE Prediction Uses the calculated vibrational frequencies of both ¹²C and ¹³C isotopologues to predict the KIE value. rsc.orgThe predicted KIE is directly compared to the experimental value from this compound to validate the mechanism. researchgate.net

Advanced Analytical Methodologies for Isotopic Enrichment Assessment of Phenylacetic Alpha 13c Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Detection and Pathway Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structural environment of atomic nuclei. springernature.com It is particularly effective for analyzing 13C labeling patterns, offering direct, quantitative data on the positional 13C enrichment within a molecule. springernature.com While the low natural abundance of 13C (approximately 1.1%) poses a sensitivity challenge, the use of enriched compounds like Phenylacetic-alpha-13C acid dramatically enhances the signal of the labeled carbon, making it readily detectable. huji.ac.ilnih.gov

One-dimensional (1D) 13C NMR is the foundational experiment for detecting the 13C nucleus. In a standard proton-decoupled 13C NMR spectrum of this compound, the signal corresponding to the alpha-carbon (the carbon adjacent to the carboxyl group) would exhibit a significantly enhanced intensity compared to the other carbon signals, directly confirming the enrichment at this position. huji.ac.il

To further confirm the identity of the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is employed. DEPT is a double resonance experiment that distinguishes carbon atoms based on the number of attached protons (CH, CH2, CH3). nanalysis.comlibretexts.org This is achieved by transferring magnetization from protons to the less sensitive 13C nuclei, which also provides a substantial signal enhancement. nanalysis.com A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be run:

DEPT-90: Shows signals only for CH (methine) carbons.

DEPT-135: Shows positive signals for CH and CH3 (methyl) carbons and negative signals for CH2 (methylene) carbons. libretexts.org

Quaternary carbons (those with no attached protons) are absent from all DEPT spectra. nanalysis.com

For this compound, the alpha-carbon is a CH2 group. The DEPT results would unambiguously identify its signal.

Table 1: Expected DEPT NMR Results for the Alpha-Carbon of this compound

ExperimentAlpha-Carbon (CH2) SignalRationale
Standard 13C NMR Positive, highly enhancedShows all carbon signals; enrichment increases intensity.
DEPT-90 AbsentOnly CH groups are detected. libretexts.org
DEPT-135 NegativeCH2 groups produce a negative phase signal. libretexts.org

Two-dimensional (2D) NMR techniques provide deeper insights by correlating signals between different nuclei. pressbooks.pub The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it maps correlations between protons and directly attached carbons through one-bond scalar (J) couplings. pressbooks.pub

In the context of this compound, an HSQC spectrum would show a cross-peak correlating the chemical shift of the alpha-protons (1H) with the chemical shift of the alpha-carbon (13C). This provides unequivocal confirmation of the label's position. The high resolution of 2D NMR helps to resolve signal overlap that might occur in complex biological mixtures, and modern HSQC methods can achieve very high precision, making them suitable for quantitative isotope analysis. acs.orgnih.govrsc.org The increased sensitivity of 1H-detected experiments like HSQC is also a significant advantage when analyzing samples where the labeled compound may be present at low concentrations. acs.org

The primary utility of using this compound is to trace its metabolic fate. As it is metabolized, the 13C label is incorporated into downstream products. NMR spectroscopy is instrumental in identifying these labeled metabolites and determining their specific isotopomer distribution (i.e., the exact position of the 13C label in the new molecule). nih.gov

For example, the catabolism of phenylacetate (B1230308) in some bacteria proceeds via phenylacetyl-CoA, which is eventually broken down into smaller molecules like acetyl-CoA. researchgate.net If this compound is the starting material, the resulting acetyl-CoA pool would become enriched with 13C. This labeled acetyl-CoA can then enter central metabolic pathways, such as the citric acid cycle or fatty acid synthesis, leading to 13C incorporation into a wide range of other metabolites. nih.govisolife.nl Advanced NMR techniques, including 2D correlation methods, can then be used to analyze extracts from cells or tissues to identify these new 13C-labeled compounds and pinpoint the location of the label, thereby mapping the active metabolic pathways. springernature.comfrontiersin.org

Mass Spectrometry (MS) for Isotopic Enrichment and Metabolite Profiling

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally well-suited for stable isotope tracer studies because it can easily distinguish between molecules containing 12C and those enriched with 13C, which will have a higher mass. nih.gov Coupling MS with chromatographic separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) allows for the robust analysis of complex biological samples. nih.gov

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds, such as fatty acids. mdpi.com The metabolism of this compound can lead to the formation of 13C-labeled acetyl-CoA, a fundamental building block for de novo fatty acid synthesis. Tracking the incorporation of the 13C label into fatty acids provides a direct measure of this synthetic activity.

In a typical workflow, total lipids are extracted from a biological sample and saponified to release the fatty acids. These are then derivatized, commonly to fatty acid methyl esters (FAMEs), to increase their volatility for GC analysis. thermofisher.com The GC separates the individual FAMEs, which are then ionized and analyzed by the mass spectrometer. The MS detects the molecular ions of each fatty acid, and the relative abundance of the unlabeled (M+0) ion versus the 13C-labeled isotopologues (M+1, M+2, etc.) is measured to calculate the precise isotopic enrichment. mdpi.com High-precision variants like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) offer exceptional sensitivity for detecting even very low levels of 13C enrichment. nih.govresearchgate.net

Table 2: Expected Mass Shift in Palmitate due to Incorporation of one 13C-labeled Acetyl-CoA Unit

CompoundMetabolic PrecursorFormulaMonoisotopic Mass (Da)Change (Δ)
Palmitate 8 x 12C-Acetyl-CoAC16H31O2-255.2324-
13C2-Palmitate 1 x 13C2-Acetyl-CoA + 7 x 12C-Acetyl-CoA13C2C14H31O2-257.2391+2.0067

Note: Assumes the label from this compound is incorporated into acetyl-CoA, which is then used for fatty acid synthesis. The mass change reflects the replacement of two 12C atoms with two 13C atoms.

Many xenobiotics and endogenous metabolites, including phenylacetic acid (PAA), are made more water-soluble for excretion by conjugation with polar molecules like amino acids. oup.comhmdb.ca Phenylacetic acid is known to conjugate with glutamine to form phenylacetylglutamine. hmdb.ca These conjugates are often non-volatile and are best analyzed by HPLC coupled with mass spectrometry.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a powerful method for quantifying specific analytes in complex matrices like plasma or urine. nih.gov

HPLC Separation: The HPLC system separates the PAA conjugates from other components in the biological sample based on their physicochemical properties.

MS/MS Detection: The separated analyte enters the mass spectrometer. In the first stage (MS1), the parent ion of the target conjugate (e.g., 13C-labeled phenylacetylglutamine) is selected. This ion is then fragmented, and a specific, characteristic fragment ion is monitored in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for accurate quantification even at very low concentrations. nih.gov

Using this compound as a tracer allows researchers to specifically track the formation and excretion of its conjugates, providing insights into its metabolic clearance pathways. oup.com

Table 3: Summary of a Representative HPLC-MS/MS Method for PAA Metabolite Analysis

ParameterDescription
Chromatography Reversed-Phase HPLC (e.g., C18 column)
Mobile Phase Gradient of water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. acs.orgnih.gov
Ionization Electrospray Ionization (ESI), typically in negative mode for acidic compounds like PAA and its conjugates. nih.gov
Detection Tandem Mass Spectrometry (MS/MS)
Scan Mode Multiple Reaction Monitoring (MRM)
Application Simultaneous quantification of PAA and its metabolites (e.g., phenylacetylglutamine) in biological fluids. oup.comnih.gov

Quantitative Measurement of 13C-Labeled Substrates and Products

The quantitative analysis of this compound and its related metabolites is fundamental to tracer-based metabolic studies, enabling the precise measurement of metabolic fluxes and pathway dynamics. The primary methodologies for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which offer high sensitivity, specificity, and the ability to differentiate between isotopologues.

Mass spectrometry, often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the quantification of 13C-labeled compounds. The isotope dilution method is a particularly robust approach where a known quantity of a stable isotope-labeled standard, such as this compound, is added to a sample. nih.gov This internal standard experiences the same sample preparation and analysis effects as the endogenous analyte, allowing for highly accurate and precise quantification by correcting for analyte loss during extraction and for matrix effects during ionization. nih.gov

For instance, gas chromatography/negative ion chemical ionization mass spectrometry (GC/NCI/MS) has been developed for the sensitive measurement of free phenylacetic acid (PAA) in biological samples like rat brain tissue. jst.go.jp In such methods, PAA is often derivatized, for example, to its pentafluorobenzyl (PFB) ester, to improve chromatographic behavior and detection sensitivity. jst.go.jp Quantification is achieved through selected-ion monitoring (SIM), where the mass spectrometer is set to detect specific ions corresponding to the unlabeled analyte and its 13C-labeled internal standard. scispace.com The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve for determining the concentration of the analyte in the sample. jst.go.jp

The table below summarizes typical parameters used in a GC-MS method for the analysis of PAA derivatives, illustrating the specificity of the technique.

Table 1: Example GC-MS Parameters for Phenylacetic Acid (PAA) Quantification This table is interactive. You can sort and filter the data.

Parameter Description Reference
Derivatization Pentafluorobenzyl (PFB) derivative jst.go.jp
Internal Standard Heptadeuterated PAA (PAA-d7) jst.go.jp
Chromatography Gas Chromatography (GC) jst.go.jpscispace.com
Ionization Negative Ion Chemical Ionization (NCI) jst.go.jp
Detection Selected Ion Monitoring (SIM) scispace.commdpi.com
PAA Ion Monitored m/z 164 (as TMS derivative) scispace.com
13C-PAA Ion Monitored m/z 169 (as TMS derivative) scispace.com
Linear Range 1.25 to 40 pg jst.go.jp

| Extraction Efficiency | ~76% | scispace.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique, particularly for analyzing compounds in complex biological samples. nih.gov Ion-pair reversed-phase LC-MS/MS can be used to quantify polar metabolites, including PAA, directly from cell cultures without extensive sample pretreatment. nih.gov The high selectivity of tandem mass spectrometry (MS/MS) minimizes interferences from the sample matrix, enabling limits of quantification at the sub-micromolar level. nih.gov

Isotopic enrichment (IE) refers to the mole fraction of the specific isotope (e.g., 13C) at a particular position in a molecule, expressed as a percentage. isotope.com The assessment of isotopic enrichment is crucial for understanding the incorporation of labeled substrates into downstream products. Recent advances in synthetic chemistry have enabled efficient labeling of molecules like Phenylacetic acid. A transition-metal-free carbon isotope exchange procedure using 13CO2 has been developed to incorporate 13C into the carboxylic acid position of various PAA derivatives. nih.gov The resulting isotopic enrichment can be quantified to determine the efficiency of the labeling reaction. nih.gov

The research findings below demonstrate the isotopic enrichment achieved for several Phenylacetic acid derivatives using this method.

Table 2: Isotopic Enrichment (IE) in 13C-Labeled Phenylacetic Acid Derivatives via CO2 Exchange This table is interactive. You can sort and filter the data.

Compound Derivative Isotopic Enrichment (IE) % Yield % Reference
p-Nitro PAA 46 39 nih.gov
Methyl-alpha-PAA 45 42 nih.gov
p-CF3-PAA 53 Not Reported nih.gov
o-CF3-PAA 64 Not Reported nih.gov
p-Cl-PAA 43 Not Reported nih.gov
Oxazole derivative 63 57 nih.gov
Thiophene derivative 71 40 nih.gov
p-Naphthamide derivative 35 56 nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides complementary information to mass spectrometry. libretexts.orgbhu.ac.in While MS gives data on the mass distribution of isotopologues, NMR can determine the specific location of the 13C label within the molecular structure. researchgate.net Quantitative NMR (qNMR) can be used to measure the site-specific isotopic enrichment by comparing the signal integrals of the 13C-enriched carbon atoms to those of naturally abundant carbons or an internal standard. This capability is invaluable for elucidating metabolic pathways and understanding the precise fate of labeled atoms.

Regulation and Environmental Relevance of Phenylacetic Acid Pathways Studies Utilizing13c Labeled Analogs

Transcriptional Regulation of PAA Catabolic Genes (e.g., paa operon, PaaR, PaaX)

The genes responsible for PAA catabolism are typically clustered in what is known as the paa operon. nih.govfrontiersin.org The expression of this operon is tightly controlled to ensure that the degradation pathway is activated only when PAA or a related inducer is present. nih.gov Studies have identified two primary types of transcriptional regulators that govern the paa operon: PaaX and PaaR. nih.govasm.org

PaaX: In bacteria such as Escherichia coli and Pseudomonas putida, the paa genes are regulated by PaaX, a transcriptional repressor belonging to the GntR family of regulators. nih.govasm.orgresearchgate.net PaaX binds to the promoter regions of the paa operons, thereby inhibiting their transcription. nih.govebi.ac.uk A crucial finding, aided by the study of PAA metabolism, is that PAA itself is not the direct inducer. nih.gov Instead, the true inducer is phenylacetyl-CoA (PA-CoA), the first intermediate in the catabolic pathway. nih.gov When PA-CoA is formed, it binds to PaaX, causing a conformational change that prevents PaaX from binding to the DNA, thus derepressing the operon and allowing the synthesis of the PAA-degrading enzymes. nih.gov This regulatory mechanism ensures that the cell only expends energy on producing these enzymes when the substrate is available for processing. nih.gov

PaaR: In other bacteria, including Corynebacterium glutamicum and Burkholderia cenocepacia, the regulation is mediated by PaaR, a repressor from the TetR family. asm.orgdntb.gov.ua Similar to PaaX, PaaR also represses the paa operon, and its repressive action is alleviated by the binding of PA-CoA. asm.orgresearchgate.net The identification of a conserved palindromic DNA sequence to which PaaR binds has further elucidated this regulatory mechanism. asm.org The existence of these two distinct regulatory systems, GntR-type (PaaX) and TetR-type (PaaR), for the same metabolic pathway across different bacterial species highlights the evolutionary divergence of regulatory mechanisms. nih.govasm.org

The use of 13C-labeled analogs of PAA has been pivotal in confirming the intermediates of the pathway, such as phenylacetyl-CoA, which in turn act as the actual inducers for these regulatory systems. nih.govresearchgate.net For instance, experiments using 13C-labeled phenylacetate (B1230308) helped to identify the subsequent metabolites, confirming the enzymatic steps that lead to the formation of the true inducer. nih.gov

Distribution and Function of PAA Pathways in Diverse Microbes and Organisms

The PAA catabolic pathway is remarkably widespread, having been identified in approximately 16% of all sequenced bacterial genomes, as well as in some archaea. nih.govfrontiersin.orgnih.gov This broad distribution underscores its significance as a central route for the metabolism of aromatic compounds in the microbial world. frontiersin.orgnih.gov The pathway enables microbes to utilize a variety of aromatic substances, such as phenylalanine and the environmental pollutant styrene (B11656), as their sole source of carbon and energy. frontiersin.orgnih.gov

The function of the PAA pathway extends beyond simple nutrient acquisition. In many microorganisms, PAA itself can act as a signaling molecule. frontiersin.org For example, it can influence processes like chemotaxis and the expression of virulence genes. frontiersin.org In some bacteria, PAA is not degraded but is produced as a metabolic byproduct, though its specific function in these cases is not always clear. frontiersin.org Furthermore, PAA can exhibit toxic effects at certain concentrations, suggesting that its degradation is also a detoxification mechanism. frontiersin.org The pathway's presence in pathogenic bacteria like Acinetobacter baumannii and Bordetella pertussis suggests it may play a role in their survival and virulence within a host. nih.govnih.govnih.gov

Isotope tracing studies, including those with 13C-labeled PAA, have been crucial in confirming the operation of this pathway in various organisms and in elucidating the metabolic fate of the carbon atoms from PAA. nih.govoup.comresearchgate.net

Role of PAA Degradation in Environmental Remediation of Aromatic Compounds

The widespread ability of microorganisms to degrade PAA is of significant interest for environmental bioremediation. nih.govpjoes.com Many toxic environmental pollutants are aromatic compounds, and their breakdown often proceeds through PAA as a central intermediate. nih.gov For example, the degradation of styrene, a common industrial pollutant, converges on the PAA pathway. nih.gov

Microorganisms possessing the paa operon can effectively mineralize these pollutants, converting them into harmless central metabolites like acetyl-CoA and succinyl-CoA. frontiersin.orgnih.gov This natural attenuation process is a key component of the carbon cycle. frontiersin.org Understanding the PAA pathway and its regulation allows for the development of enhanced bioremediation strategies. For instance, genetically engineering bacteria to enhance the expression or efficiency of the PAA degradation enzymes is a potential approach to clean up contaminated sites. Studies utilizing labeled compounds help to track the breakdown of pollutants and confirm their mineralization, providing direct evidence of bioremediation. nih.gov

Interconnections with Biofilm Formation and Antimicrobial Activities

Recent research has uncovered intriguing links between the PAA catabolic pathway and other crucial bacterial behaviors, such as biofilm formation and antimicrobial resistance. nih.govfrontiersin.org The PAA pathway is not an isolated metabolic route but is integrated into the broader regulatory networks of the cell. nih.gov

In Acinetobacter baumannii, for instance, the upregulation of the paa operon has been observed to coincide with the repression of genes involved in biofilm formation, specifically those for the Csu pilus. nih.govnih.gov The exogenous addition of PAA can reverse this effect, suggesting that cellular levels of PAA, controlled by its catabolism, act as a signal that modulates the switch between a planktonic and a biofilm lifestyle. nih.govnih.gov

Furthermore, the PAA pathway can influence a bacterium's susceptibility to antibiotics and oxidative stress. nih.govnih.gov Interference with PAA degradation in A. baumannii was shown to increase its susceptibility to certain antibiotics and to hydrogen peroxide. nih.gov This suggests that the pathway is part of a larger stress response network. nih.gov Phenylacetic acid produced by some bacteria, such as Bacillus licheniformis, has also been shown to have direct antimicrobial activity against other bacteria and fungi. nih.gov

The tables below summarize key research findings related to the regulation and environmental relevance of PAA pathways.

Table 1: Regulatory Proteins of the Phenylacetic Acid (PAA) Catabolic Pathway

Regulator Regulator Family Organism(s) Effector/Inducer Mode of Action References
PaaX GntR Escherichia coli, Pseudomonas putida Phenylacetyl-CoA Repressor; binding to DNA is inhibited by the inducer. nih.govnih.govasm.org

| PaaR | TetR | Corynebacterium glutamicum, Burkholderia cenocepacia | Phenylacetyl-CoA | Repressor; binding to DNA is inhibited by the inducer. | nih.govasm.orgdntb.gov.ua |

Table 2: Research Findings on the Roles of the PAA Pathway

Area of Research Key Finding Organism(s) Studied Significance References
Environmental Remediation PAA is a central intermediate in the degradation of pollutants like styrene. Pseudomonas sp. Highlights the pathway's role in natural attenuation and potential for bioremediation. nih.gov
Biofilm Formation PAA levels, controlled by the paa operon, regulate Csu pilus expression and biofilm formation. Acinetobacter baumannii Connects cellular metabolism to key virulence-related behaviors. nih.govnih.gov
Antimicrobial Activity/Resistance PAA produced by bacteria can have antimicrobial properties. Bacillus licheniformis Demonstrates a direct ecological role of a PAA pathway product. nih.gov

| Antimicrobial Activity/Resistance | Interference with PAA catabolism increases susceptibility to antibiotics and oxidative stress. | Acinetobacter baumannii | Implicates the pathway in bacterial stress response and survival. | nih.govnih.gov |

Table 3: Chemical Compounds Mentioned

Compound Name
Phenylacetic-alpha-13C acid
Phenylacetic acid (PAA)
Phenylacetyl-CoA (PA-CoA)
Acetyl-CoA
Succinyl-CoA
Styrene
Phenylalanine

Future Directions and Emerging Research Avenues for Phenylacetic Alpha 13c Acid

Development of Novel Stereoselective and Chemoenzymatic Labeling Strategies

The synthesis of isotopically labeled compounds with high precision is fundamental to their utility. Future efforts will likely focus on the development of more efficient, stereoselective, and environmentally friendly methods for producing Phenylacetic-alpha-13C acid and its derivatives.

Stereoselective Synthesis: The biological activity of many molecules is dependent on their stereochemistry. The development of synthetic routes that can introduce the 13C label at the alpha-position in a stereocontrolled manner will be crucial for studying stereospecific enzymatic reactions and metabolic pathways. While classical methods for synthesizing 13C-labeled α-amino acids exist, newer approaches are continually being explored. ualberta.ca

Chemoenzymatic Strategies: Combining chemical synthesis with enzymatic reactions offers a powerful approach to creating complex labeled molecules. Enzymes can provide high selectivity and efficiency under mild reaction conditions. For instance, phenylalanine ammonia (B1221849) lyase (PAL) has been used in the synthesis of labeled L-phenylalanine from (E)-cinnamic acid. d-nb.info Similar strategies could be adapted for this compound, potentially using engineered enzymes to achieve specific labeling patterns. Lipases are another class of enzymes that have been utilized in chemoenzymatic epoxidation reactions, where phenylacetic acid acts as a perhydrolysis substrate, showcasing the potential for enzymatic involvement in reactions with PAA. mdpi.com

Recent work on the core-labeling of phenols using 13C-labeled synthons highlights the ongoing innovation in isotopic labeling, which could inspire new methods for labeling the aromatic ring of PAA in conjunction with the alpha-carbon label. chemrxiv.org

A summary of potential labeling strategies is presented in the table below.

Labeling StrategyDescriptionPotential Advantages
Stereoselective Chemical Synthesis Utilizes chiral catalysts or auxiliaries to control the stereochemistry at the alpha-carbon during the introduction of the 13C label.Enables the study of stereospecific biological processes.
Chemoenzymatic Synthesis Employs enzymes to catalyze specific steps in the synthetic route, such as the formation or resolution of stereocenters.High selectivity, mild reaction conditions, environmentally friendly.
Core-Labeling Approaches Methods that allow for the selective incorporation of isotopes into the core structure of a molecule, which could be adapted for the phenyl ring of PAA.Provides multiply-labeled tracers for more complex metabolic studies.

Integration of 13C-Metabolomics with Systems Biology Approaches

The integration of stable isotope tracing with systems-level biological analysis is a powerful paradigm for understanding cellular function. This compound is well-suited for these approaches, which aim to create comprehensive models of metabolic networks.

13C-Metabolic Flux Analysis (13C-MFA): This is a cornerstone technique that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions within a cell. nsf.govsci-hub.se By feeding cells this compound, researchers can trace the path of the labeled carbon through various metabolic transformations. The resulting labeling patterns in downstream metabolites, measured by mass spectrometry or NMR, are then used to computationally determine intracellular fluxes. sci-hub.semdpi.com This provides a detailed map of cellular metabolism under different conditions. nsf.gov The high-throughput nature of modern analytical platforms is making 13C-MFA more accessible for studying complex biological systems. nsf.gov

Multi-omics Integration: The true power of 13C-MFA is realized when it is combined with other 'omics' data, such as genomics, transcriptomics, and proteomics. This integrated approach, often referred to as systems biology, allows for a more holistic understanding of how genetic information is translated into metabolic function. nih.gov For example, changes in gene expression (transcriptomics) can be correlated with alterations in metabolic fluxes determined using this compound, providing insights into regulatory mechanisms.

A recent study on wheat treated with a fungal virulence factor utilized 13C-labeled phenylalanine to perform untargeted metabolomics, identifying numerous downstream metabolites and demonstrating how this approach can reveal metabolic reprogramming in response to stress. nih.gov This highlights the potential for similar studies using this compound to investigate PAA-specific pathways.

The workflow for integrating 13C-metabolomics with systems biology is outlined below.

StepDescriptionKey Technologies
1. Isotope Labeling Introduction of this compound into the biological system (e.g., cell culture, whole organism).Stable isotope tracers.
2. Metabolite Extraction & Analysis Extraction of metabolites and analysis of isotopic enrichment using mass spectrometry or NMR.GC-MS, LC-MS, NMR.
3. Flux Calculation Computational modeling to determine intracellular metabolic fluxes from the isotopic labeling data.13C-MFA software.
4. Multi-omics Data Acquisition Parallel analysis of the genome, transcriptome, and proteome of the biological system.DNA sequencing, RNA-seq, proteomics.
5. Integrated Modeling Combination of flux data with other omics data to build comprehensive models of cellular function.Systems biology modeling tools.

Advancements in High-Throughput Isotopic Analysis Technologies

The ability to rapidly and sensitively detect and quantify isotopically labeled molecules is critical for the widespread application of this compound. Ongoing advancements in analytical instrumentation are continuously improving the capabilities for isotopic analysis.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for isotopic analysis. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to measure the mass shifts introduced by the 13C label. mdpi.com Recent developments in high-resolution mass spectrometry (HRMS) provide increased accuracy and the ability to distinguish between different isotopologues. nih.gov Multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) offers extremely high precision for isotope ratio measurements, although it is more commonly used for elements with heavier isotopes. rsc.orgscispace.comresearchgate.net The trend is towards instruments with higher sensitivity, faster scan speeds, and improved data analysis software to enable high-throughput metabolomics. scispace.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for isotopic analysis. While inherently less sensitive than MS, 13C NMR can provide detailed information about the position of the label within a molecule without the need for fragmentation. cambridge.orgresearchgate.nethmdb.ca One-dimensional 1H NMR can be used for the high-throughput, indirect quantification of 13C enriched metabolites by observing the J-coupling between 13C and adjacent protons. nih.gov This approach offers a rapid method for metabolic profiling. nih.gov

The table below summarizes key analytical technologies for isotopic analysis.

TechnologyPrincipleAdvantages for 13C Analysis
GC-MS Separates volatile compounds before ionization and mass analysis.Well-established for analyzing derivatized amino acids and other central metabolites. nih.gov
LC-HRMS Separates compounds in the liquid phase followed by high-resolution mass analysis.Suitable for a wide range of metabolites, provides accurate mass measurements. nih.gov
1H NMR Detects the signal from protons and their coupling to adjacent 13C nuclei.High-throughput, non-destructive, provides positional information. nih.gov
13C NMR Directly detects the 13C nucleus.Provides unambiguous positional information of the label. cambridge.org

Exploration of Undiscovered PAA Metabolic and Biosynthetic Routes using 13C Tracers

A key application of this compound is in the discovery of novel metabolic pathways. By tracing the fate of the 13C label, researchers can identify previously unknown metabolites and enzymatic reactions.

In Plants: Phenylacetic acid is a known auxin, a class of plant hormones that regulate growth and development. nih.govoup.comresearchgate.netwikipedia.org Recent studies using labeled precursors have begun to unravel the complex metabolism of PAA in plants. For example, feeding experiments with labeled benzyl (B1604629) cyanide-α-13C in sorghum and maize demonstrated that benzyl cyanide is an intermediate in the biosynthesis of PAA from phenylacetaldoxime. nih.gov A comprehensive study of PAA metabolism in land plants identified several new PAA conjugates, including phenylacetyl-leucine, phenylacetyl-phenylalanine, phenylacetyl-valine, and phenylacetyl-glucose, by screening various plant species. oup.combiorxiv.orgresearchgate.net These discoveries were made possible through the use of isotopically labeled standards and highlight that PAA and another major auxin, indole-3-acetic acid (IAA), share some metabolic machinery. oup.combiorxiv.orgresearchgate.net The use of this compound will be instrumental in further dissecting these pathways and understanding how plants regulate the levels of this important hormone. frontiersin.org

In Microbes: Microorganisms are a rich source of novel metabolic pathways and bioactive compounds. This compound can be used to probe the metabolism of PAA in various microbial species. For example, a study on the fungus Bjerkandera adusta used 13C-labeled L-phenylalanine to elucidate the biosynthetic pathway of various aryl metabolites, including benzyl alcohol and benzoic acid, with phenylacetic acid identified as an intermediate. asm.org In another study, 1,2-13C-phenylacetic acid was used to investigate the biosynthesis of roseobacticides in the bacterium Phaeobacter inhibens. amazonaws.com

In Humans: Phenylacetic acid is a metabolite of phenylalanine in humans. wikipedia.org 13C-tracer studies have been used to investigate the metabolism and elimination of other dietary compounds, such as anthocyanins, leading to the identification of various phenolic acid metabolites, including phenylacetic acid derivatives. researchgate.net Similar studies with this compound could provide more detailed insights into phenylalanine metabolism and its potential dysregulation in diseases like phenylketonuria. hmdb.ca

The use of 13C tracers is a powerful tool for discovering new metabolic pathways, as it allows for the direct observation of carbon flow through a network of reactions. nih.govbiorxiv.org

Q & A

Q. What are the methodological considerations for synthesizing phenylacetic-alpha-13C acid with high isotopic purity?

Synthesis requires precise control of isotopic labeling at the α-carbon. Key steps include:

  • Using 13C-enriched precursors (e.g., 13C-sodium cyanide for carboxyl group introduction) to ensure >98% isotopic purity .
  • Employing gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to validate isotopic incorporation and purity .
  • Adhering to safety protocols for handling reactive intermediates (e.g., cyanide derivatives), as outlined in material safety data sheets (MSDS) .

Q. How does isotopic labeling at the α-carbon influence the interpretation of metabolic pathway studies?

The α-13C label enables tracking of carboxyl group metabolism in vivo. For example:

  • In phenylalanine metabolism studies, the labeled carboxyl group can distinguish between oxidative decarboxylation and transamination pathways via 13C-NMR or isotope-ratio mass spectrometry (IRMS) .
  • Statistical validation (e.g., ANOVA for triplicate measurements) ensures reproducibility in tracer experiments .

Q. What analytical techniques are most robust for quantifying this compound in complex biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Optimize collision energy and ion transitions (e.g., m/z 151 → 105 for the 13C-labeled fragment) to minimize matrix interference .
  • Isotope dilution assays: Use deuterated internal standards (e.g., d5-phenylacetic acid) to correct for extraction efficiency .
  • Data normalization against total protein content or creatinine levels reduces inter-sample variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data from this compound tracer studies?

Discrepancies may arise from isotopic dilution or compartmentalization. Strategies include:

  • Compartmental modeling: Use software like SAAM II to differentiate intracellular vs. extracellular tracer pools .
  • Time-course experiments: Collect data at shorter intervals (e.g., 5-minute increments) to capture rapid metabolic shifts .
  • Sensitivity analysis: Identify parameters (e.g., enzyme Vmax) with the greatest impact on model outcomes .

Q. What experimental design principles optimize the use of this compound in multi-omics studies?

  • Integration with metabolomics/proteomics: Pair tracer data with untargeted LC-MS metabolomics to identify co-regulated pathways .
  • Hierarchical clustering: Apply ascending hierarchical clustering (AHC) to group metabolic phenotypes based on 13C enrichment patterns .
  • Power calculations: Use pilot data to determine sample size requirements for detecting ≥20% differences in flux rates .

Q. How can researchers address reproducibility challenges in this compound-based assays?

  • Standardized protocols: Document reagent sources (e.g., Sigma-Aldrich P16621), incubation times, and quenching methods .
  • Blinded analysis: Assign sample processing to different team members to reduce bias .
  • Open-access data repositories: Share raw NMR/MS spectra and kinetic models to facilitate cross-validation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values .
  • Principal component analysis (PCA): Reduce dimensionality in multi-endpoint toxicity datasets (e.g., oxidative stress markers + isotopic flux) .
  • Meta-analysis: Compare results across studies using fixed-effects models, accounting for heterogeneity via I² statistics .

Methodological Best Practices

  • Ethical reporting: Disclose isotopic purity, batch variability, and potential confounders (e.g., microbial degradation of tracers) in methods sections .
  • Critical literature evaluation: Use primary sources (e.g., peer-reviewed journals) over vendor datasheets to validate analytical protocols .
  • Collaborative frameworks: Engage isotope chemists, biostatisticians, and metabolic modelers early in study design to align objectives and methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.